![molecular formula C6H12Cl2N4 B13484925 1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B13484925.png)
1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride is a chemical compound that features a pyrrolidine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
The synthesis of 1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride typically involves the following steps:
Cyclization of Precursors: The pyrrolidine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Formation of Triazole Ring: The triazole ring can be formed via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
Combination of Rings: The pyrrolidine and triazole rings are then combined under specific reaction conditions to form the final compound.
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using flow microreactor systems for efficiency and sustainability .
化学反応の分析
1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride has several scientific research applications:
作用機序
The mechanism of action of 1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride can be compared with similar compounds such as:
- 3-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
- (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride
- 1-[(3R)-3-aminopyrrolidin-1-yl]ethan-1-one dihydrochloride
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the pyrrolidine and triazole rings, which may confer distinct biological properties and applications.
特性
分子式 |
C6H12Cl2N4 |
|---|---|
分子量 |
211.09 g/mol |
IUPAC名 |
1-[(3R)-pyrrolidin-3-yl]triazole;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c1-2-7-5-6(1)10-4-3-8-9-10;;/h3-4,6-7H,1-2,5H2;2*1H/t6-;;/m1../s1 |
InChIキー |
VEAVKKCPYFVAGM-QYCVXMPOSA-N |
異性体SMILES |
C1CNC[C@@H]1N2C=CN=N2.Cl.Cl |
正規SMILES |
C1CNCC1N2C=CN=N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride](/img/structure/B13484846.png)
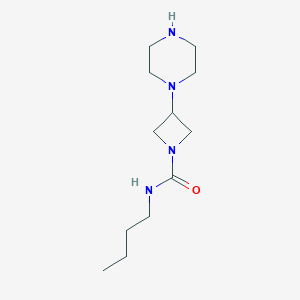
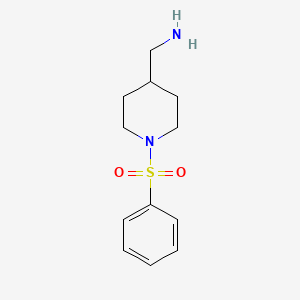

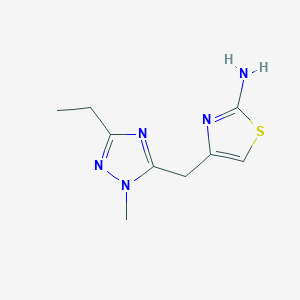
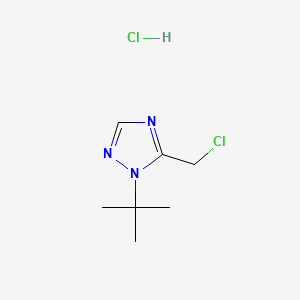
![Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)
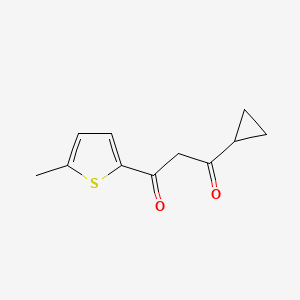
![(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B13484907.png)
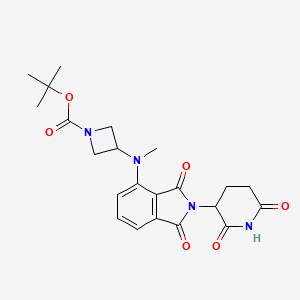
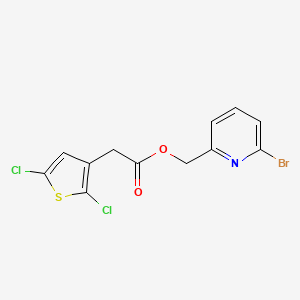
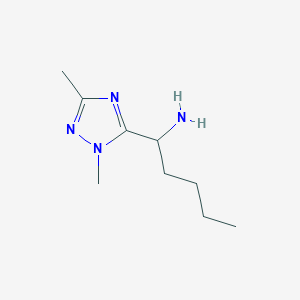
![1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13484946.png)
